2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-16(23)10-9-15(21-22)12-6-3-4-8-14(12)20-17(24)13-7-5-11-19-18(13)25-2/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCLWYBGGJSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide and pyridazinone intermediates. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. The final step involves coupling the nicotinamide with the pyridazinone derivative under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce a hydroxylated pyridazinone.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its nicotinamide moiety is related to vitamin B3, which is involved in various metabolic processes, suggesting potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety may participate in redox reactions, while the pyridazinone ring could interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents, linker regions, and core heterocycles. Below is a detailed comparison of key compounds (Table 1) and their implications.
Table 1: Comparative Analysis of Structural Features
Key Structural Differences and Implications
Core Heterocycle :
- The target compound’s nicotinamide core (pyridine-3-carboxamide) contrasts with the benzamide in ’s analog. The pyridine nitrogen may enhance hydrogen bonding with biological targets compared to the purely aromatic benzamide .
- The thiophene-sulfonamide in introduces sulfur atoms and a sulfonamide group, which could increase acidity and improve binding to charged residues .
Substituent Effects: The 2-methoxy group in the target compound and ’s analog may influence electron distribution and steric hindrance. ’s dimethylaminomethylphenyl group introduces a basic tertiary amine, likely improving aqueous solubility and pharmacokinetics .
Linker and Scaffold Modifications: The dihydrobenzodioxin moiety in adds rigidity and oxygen atoms, possibly altering binding pocket compatibility . The pyridazinone ring is conserved across all compounds, suggesting its critical role in scaffold stability or target interaction .
Research Methodologies and Limitations
Structural determination tools like SHELXT (for crystallography) and WinGX/ORTEP (for molecular visualization) are critical in elucidating the 3D configurations of these compounds . However, the provided evidence lacks pharmacological or thermodynamic data (e.g., IC₅₀, solubility), limiting functional comparisons. Further studies are required to correlate structural features with bioactivity.
Biological Activity
2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Nicotinamide moiety : Known for its role in cellular metabolism and potential neuroprotective effects.
- Dihydropyridazin moiety : Contributes to the compound’s biological activity through various mechanisms.
The biological activity of 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways associated with inflammation and cell survival.
- Antioxidant Activity : The presence of methoxy and pyridazine groups may enhance its ability to scavenge free radicals.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the effects of 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide:
- Study on Cancer Cell Lines : In a study evaluating the cytotoxic effects on various cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM, indicating potent anti-cancer properties. The mechanism was linked to mitochondrial dysfunction and activation of caspase pathways .
- Neuroprotection Study : Research involving neuronal cell cultures showed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Inflammation Model : In an in vivo model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.
Q & A
Q. What are the standard protocols for synthesizing 2-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide?
Methodology :
- Step 1 : Prepare intermediates via substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) .
- Step 2 : Reduce intermediates under acidic conditions with iron powder to generate aniline derivatives .
- Step 3 : Perform condensation reactions with cyanoacetic acid or similar reagents in dimethylformamide (DMF) using potassium carbonate as a base. Monitor progress via thin-layer chromatography (TLC) .
- Key Conditions : Room temperature, inert atmosphere (N₂/Ar), and stoichiometric control of reagents to minimize side products.
Q. How is structural confirmation achieved for this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (300 MHz, CDCl₃) to identify protons (e.g., δ 3.8 ppm for -OCH₃ groups) and ¹³C NMR for carbon backbone analysis .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS), targeting [M+1]⁺ peaks (e.g., m/z 430.2) .
- Infrared Spectroscopy (IR) : Detect functional groups like amides (1667 cm⁻¹) and aromatic C-H stretches (3044 cm⁻¹) .
Q. What in vitro assays are used to evaluate biological activity?
Methodology :
- Enzyme Inhibition Assays : Measure IC₅₀ values against inflammatory targets (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates .
- Cell-Based Assays : Assess cytotoxicity (via MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural analysis?
Methodology :
- Cross-Validation : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to link ¹H and ¹³C NMR signals, resolving ambiguities in proton assignments .
- High-Resolution MS (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .
- X-ray Crystallography : For definitive stereochemical confirmation if crystalline forms are obtainable .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodology :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor reaction kinetics and adjust parameters in real time .
- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How is structure-activity relationship (SAR) studied for this compound?
Methodology :
- Analog Synthesis : Modify substituents (e.g., methoxy group position, pyridazinyl ring substitution) and test bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors using Schrödinger Suite .
Q. What methods address low solubility in pharmacological assays?
Methodology :
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cell membrane disruption .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .
Data Analysis and Experimental Design
Q. How are in vitro-in vivo correlations (IVIVC) established for pharmacokinetic studies?
Methodology :
- In Vitro : Measure solubility (shake-flask method), permeability (Caco-2 cell monolayer), and metabolic stability (microsomal incubation) .
- In Vivo : Conduct pharmacokinetic studies in rodent models, analyzing plasma concentration-time profiles via LC-MS/MS .
- Modeling : Use compartmental modeling (e.g., NONMEM) to predict absorption/distribution parameters .
Q. What statistical approaches validate reproducibility in biological assays?
Methodology :
- Replication : Perform triplicate independent experiments with internal controls (e.g., reference inhibitors) .
- ANOVA : Analyze inter-group variability and significance thresholds (p < 0.05) .
- Bland-Altman Plots : Assess agreement between technical replicates for high-throughput screening data .
Conflict Resolution in Research Findings
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
Methodology :
- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better reflect solvent effects .
- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics directly .
- Meta-Analysis : Compare results with published datasets on structurally analogous compounds .
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.8 (s, 3H, -OCH₃); δ 7.5 (m, Ar-H) | |
| ESI-MS | m/z 430.2 [M+1]⁺ | |
| IR (KBr) | 1667 cm⁻¹ (amide C=O); 3044 cm⁻¹ (aromatic C-H) |
Q. Table 2. Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Maximizes purity |
| Solvent | DMF | Enhances solubility |
| Catalyst | K₂CO₃ (1.5 eq) | Reduces side reactions |
| Reaction Time | 12–24 hours | Ensures completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
